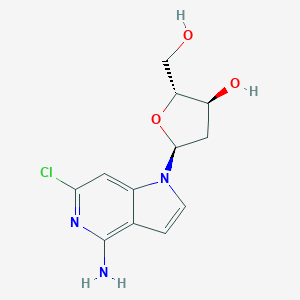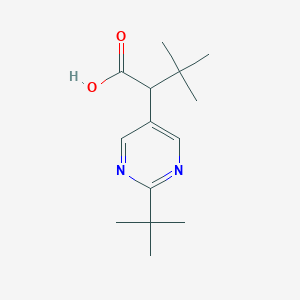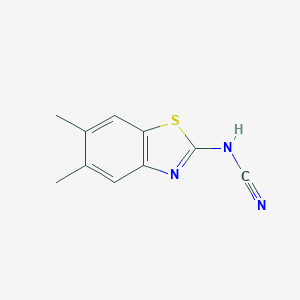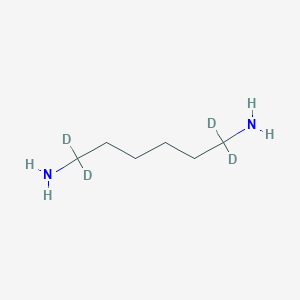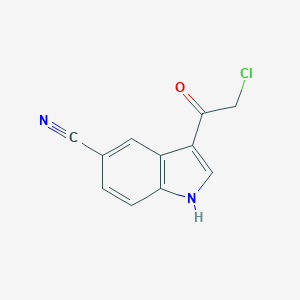
(R)-(+)-1,2-Epoxytetradecane
Descripción general
Descripción
®-(+)-1,2-Epoxytetradecane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This compound is notable for its chiral nature, meaning it has a non-superimposable mirror image. The ®-(+)-enantiomer indicates that it is the right-handed version of the molecule, which can have different properties and reactivity compared to its left-handed counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxytetradecane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 1-tetradecene, can be reacted with a peracid such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions to form the epoxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-1,2-Epoxytetradecane may involve the use of large-scale epoxidation processes. These processes often utilize catalysts to enhance the reaction efficiency and selectivity. For example, titanium silicalite-1 (TS-1) is a commonly used catalyst in the epoxidation of alkenes with hydrogen peroxide as the oxidant. This method offers a greener alternative by avoiding the use of hazardous peracids.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-1,2-Epoxytetradecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reducing agents can convert the epoxide into alcohols.
Substitution: Nucleophiles can attack the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium can oxidize the epoxide to a diol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether can reduce the epoxide to an alcohol.
Substitution: Hydrochloric acid (HCl) in an aqueous medium can open the epoxide ring, resulting in the formation of chlorohydrins.
Major Products Formed
Oxidation: 1,2-tetradecanediol
Reduction: 1-tetradecanol
Substitution: 1-chloro-2-tetradecanol
Aplicaciones Científicas De Investigación
®-(+)-1,2-Epoxytetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of ®-(+)-1,2-Epoxytetradecane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-1,2-Epoxytetradecane: The left-handed enantiomer of the compound.
1,2-Epoxyoctane: A shorter-chain epoxide with similar reactivity.
1,2-Epoxydodecane: Another epoxide with a slightly shorter carbon chain.
Uniqueness
®-(+)-1,2-Epoxytetradecane is unique due to its specific chiral configuration and longer carbon chain, which can influence its physical properties and reactivity. The presence of the chiral center makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.
Propiedades
IUPAC Name |
(2R)-2-dodecyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHJQSFEAYDZGF-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472176 | |
| Record name | (R)-(+)-1,2-Epoxytetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116619-64-8 | |
| Record name | (2R)-2-Dodecyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116619-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dodecyl oxirane, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116619648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-1,2-Epoxytetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DODECYL OXIRANE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0565WQC82O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

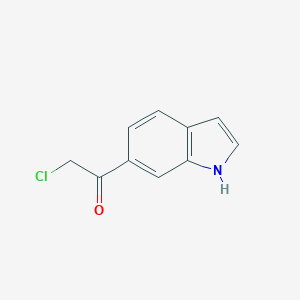
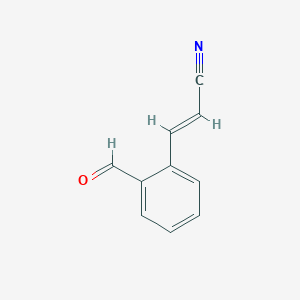
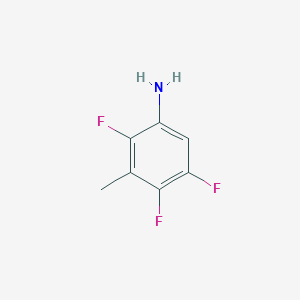
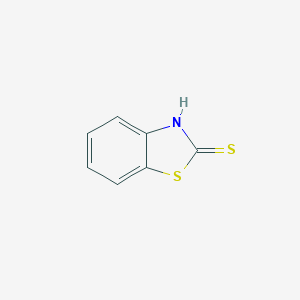
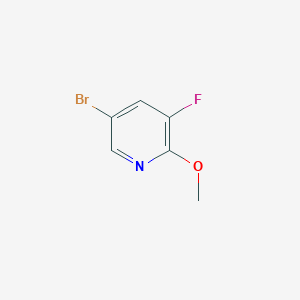
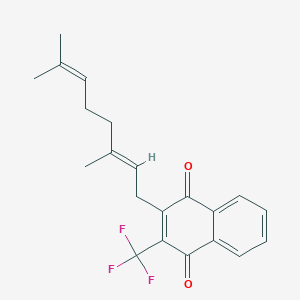
![1,4-Dioxaspiro[4.5]decane-2-methanol, (R)-](/img/structure/B37686.png)
